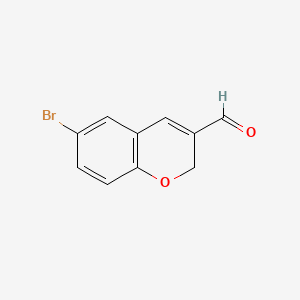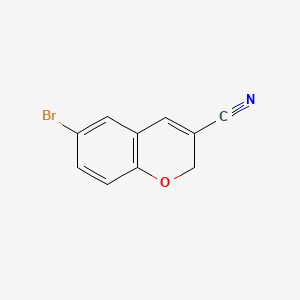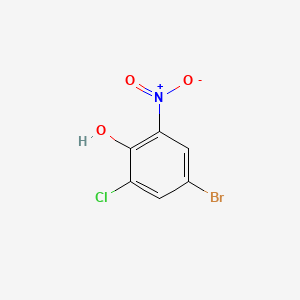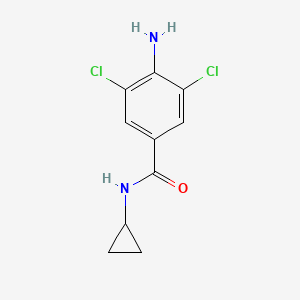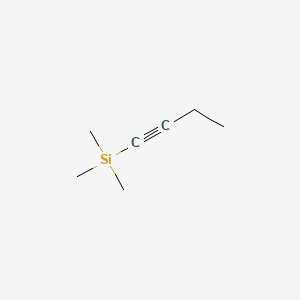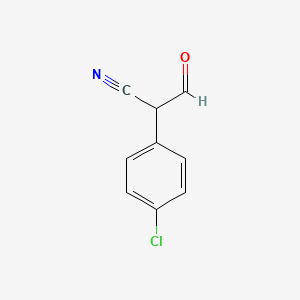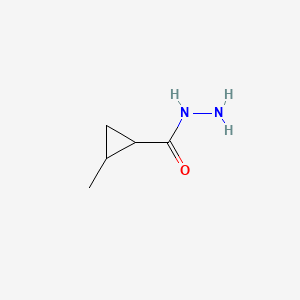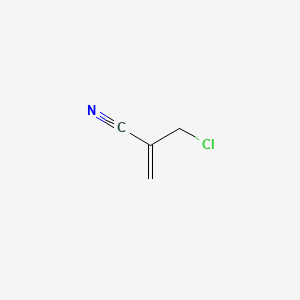
Acrylonitrile, 2-(chloromethyl)-
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-(chloromethyl)acrylonitrile has been developed through an efficient method involving the Mannich reaction of cyanoacetic acid with paraformaldehyde and morpholine, resulting in the allylic amine which is then converted into the chloride at room temperature (H. Krawczyk, 1995).
Molecular Structure Analysis
The molecular conformation, vibrational and electronic transition, isometric chemical shift, polarizability, and hyperpolarizability of acrylonitrile derivatives have been comprehensively analyzed using a combination of experimental techniques and theoretical calculations. These studies offer insight into the ground state structure and electronic properties, highlighting the molecule's potential as a nonlinear optical material (Abdullah M. Asiri et al., 2011).
Chemical Reactions and Properties
The reactivity of acrylonitrile with various reagents demonstrates its versatility in chemical synthesis. For instance, acrylonitrile and acrylate can be dimerized to 2-methyleneglutaronitrile and 2-methyleneglutarate, respectively, using a binary catalyst system of a copper compound and an isocyanide in the presence of a protic solvent such as t-butanol. This process is significant for its potential in creating valuable industrial and pharmaceutical intermediates (T. Saegusa et al., 1970).
Physical Properties Analysis
The structural characterization and transport properties of poly(acrylonitrile)/N,N-dimethylformamide solutions have been investigated through molecular dynamics simulations and quantum mechanical calculations. These studies shed light on the interaction energies, vaporization behaviors, and thermodynamic properties of acrylonitrile in solution, providing valuable information for its synthesis and application processes (Weimin Gao et al., 2016).
Wissenschaftliche Forschungsanwendungen
Synthesis Method
- A method for preparing 2-(chloromethyl)acrylonitrile involves the Mannich reaction of cyanoacetic acid with paraformaldehyde and morpholine, followed by conversion into the chloride form (Krawczyk, 1995).
Catalyst Development
- Acrylonitrile telomer synthesized by radical telomerization is used as a nitrogen and carbon precursor to prepare a non-noble oxygen reduction reaction (ORR) catalyst for efficient oxygen reduction (Chang et al., 2013).
Chemical Reactions
- The chloromethyl trans-β-styryl sulfone carbanion reacts with acrylonitrile under phase-transfer catalysis conditions to form bis(2-cyanoethyl)chloromethyl trans-β-styryl sulfone (Mąkosza & Krylova, 1997).
Toxicological Studies
- Acrylonitrile, including its conversion to cyanoethylene oxide (CEO), is linked to DNA damage and genotoxic properties, with a study on nucleic bases alkylation providing insights into the mechanisms of carcinogenesis (Gladović et al., 2018).
Polymer Miscibility
- The miscibility of poly(chloromethyl methacrylate) with poly(p-methylstyrene-co-acrylonitrile) was studied, evaluating the segmental interaction parameters and composition range for miscibility (Goh & Lee, 1990).
Biomedical Imaging
- Acrylonitriles with aggregation-induced emission (AIE) characteristics show promising applications in two-photon biomedical imaging, with unique properties like bright red emission and high biocompatibility for in vivo imaging (Niu et al., 2019).
Safety And Hazards
Acrylonitrile, the parent compound of 2-(Chloromethyl)acrylonitrile, is known to be toxic and harmful to the eyes, skin, lungs, and nervous system . It may cause cancer . Workers may be harmed from exposure to acrylonitrile, and the level of exposure depends upon the dose, duration, and work being done .
Eigenschaften
IUPAC Name |
2-(chloromethyl)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN/c1-4(2-5)3-6/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBPJPNDSZRXRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20227393 | |
| Record name | Acrylonitrile, 2-(chloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20227393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acrylonitrile, 2-(chloromethyl)- | |
CAS RN |
7659-44-1 | |
| Record name | 2-(Chloromethyl)-2-propenenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7659-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Chloromethyl)-2-propenenitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007659441 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | WLN: G1YU1&CN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231694 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acrylonitrile, 2-(chloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20227393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Chloromethyl)-2-propenenitrile | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GJ53D35TK5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



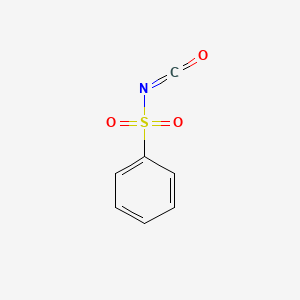
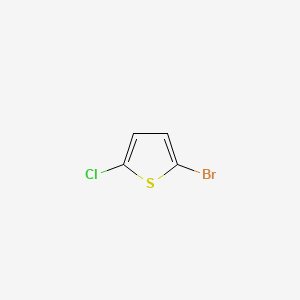
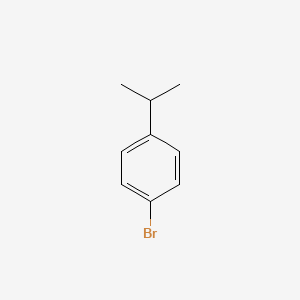
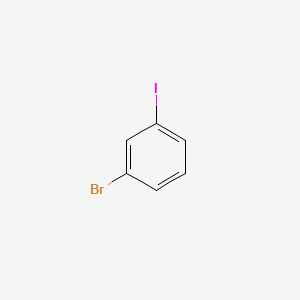
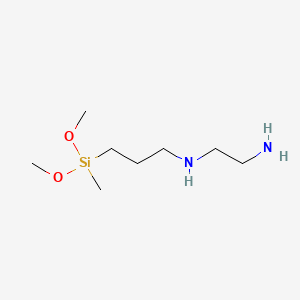
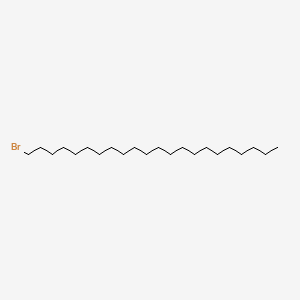
![Ethanone, 1-[4-(1-hydroxy-1-methylethyl)phenyl]-](/img/structure/B1265602.png)
